Crocin

Description

This compound has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.

This compound has been reported in Gardenia jasminoides, Crocus sativus, and other organisms with data available.

This compound is a Oligosaccharide drug with a maximum clinical trial phase of III and has 1 investigational indication.

a free radical scavenge

Properties

IUPAC Name |

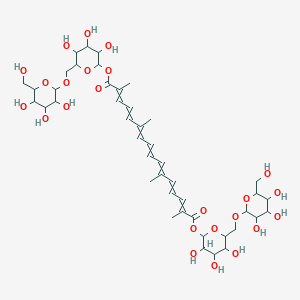

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-RTJKDTQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046172 | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1, 39465-00-4, 94238-00-3 | |

| Record name | Crocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenia Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Crocin's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence highlights the therapeutic potential of crocin, a primary water-soluble carotenoid derived from saffron (Crocus satvus L.), in combating the complex pathology of these disorders. This document provides an in-depth technical overview of this compound's core mechanisms of action, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as its role in promoting synaptic plasticity. It consolidates quantitative data, details key experimental methodologies, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of neurotherapeutics.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, simultaneously addressing several key pathological cascades implicated in neurodegeneration.[1][2] Its primary mechanisms revolve around the mitigation of oxidative stress, suppression of neuroinflammation, inhibition of apoptotic cell death, and enhancement of cognitive functions through the modulation of synaptic plasticity.[3][4]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a cornerstone of neuronal damage in neurodegenerative diseases.[5] this compound combats oxidative stress through two primary strategies: direct scavenging of free radicals and upregulation of endogenous antioxidant defense systems.[6][7]

Key Signaling Pathway: Nrf2/HO-1 Activation

A critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, this compound facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9][10][11]

Suppression of Neuroinflammation

Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to neuronal death.[3] this compound demonstrates potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.[12]

Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] In response to inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][14] this compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3][10] Studies also indicate that this compound can modulate the PI3K/Akt pathway, which can, in turn, suppress neuroinflammation.[15]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative conditions. This compound interferes with the apoptotic cascade, particularly the mitochondria-mediated intrinsic pathway.[16][17]

Key Regulatory Action: Modulation of Bcl-2/Bax Ratio

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. This compound has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously downregulating pro-apoptotic proteins such as Bax and Bad.[17][18] This action increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytoplasm.[3][19] The subsequent activation of executioner caspases, like caspase-3, is thereby inhibited, preventing the cleavage of cellular substrates and cell death.[3][18][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Neuroprotective Potential of this compound in Neurodegenerative Disorders: An Illustrated Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. novel-neuroprotective-potential-of-crocin-in-neurodegenerative-disorders-an-illustrated-mechanistic-review - Ask this paper | Bohrium [bohrium.com]

- 6. Preventive Effects of this compound, a Key Carotenoid Component in Saffron, Against Nicotine-Triggered Neurodegeneration in Rat Hippocampus: Possible Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Nrf2/HO-1 signaling by this compound: Role in attenuation of arsenic trioxide-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sid.ir [sid.ir]

- 10. This compound suppresses inflammation-induced apoptosis in rmTBI mouse model via modulation of Nrf2 transcriptional activity | Beirut Arab University [bau.edu.lb]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant, anti-inflammatory and cytoprotective effects of this compound, a bioactive constituent of saffron, in Alzheimer’s and Parkinson’s diseases with a focus on molecular mechanisms: A systematic review [ajp.mums.ac.ir]

- 13. doaj.org [doaj.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Inhibits Apoptosis and Astrogliosis of Hippocampus Neurons Against Methamphetamine Neurotoxicity via Antioxidant and Anti-inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Crocin's Modulation of the PI3K/Akt Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between crocin, a primary bioactive constituent of saffron, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various pathological conditions.

Core Findings: this compound as a Potent Activator of PI3K/Akt Signaling

Extensive research demonstrates that this compound consistently activates the PI3K/Akt signaling cascade across a spectrum of disease models, including neurodegenerative disorders, diabetic complications, and ischemic injuries. This activation is a key mechanism underlying this compound's observed therapeutic effects, which include neuroprotection, anti-inflammatory activity, and attenuation of apoptosis and oxidative stress.

The activation of this pathway by this compound initiates a downstream signaling cascade with significant implications for cellular function. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the modulation of critical cellular processes such as cell survival, growth, and proliferation.

Quantitative Analysis of this compound's Effect on PI3K/Akt Pathway

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent and context-specific effects of this compound on key components of the PI3K/Akt pathway.

| In Vitro Studies | ||||

| Cell Line | Condition | This compound Concentration | Key Findings | Reference |

| HT22 (murine hippocampal) | Oxygen-glucose deprivation (OGD) | Low, Medium, High doses | Dose-dependent increase in p-PI3K, p-Akt, and p-mTOR expression.[1] | [1] |

| Microglial cells (BV-2 and N9) | High-glucose (HG) and free fatty acid (FFA) | Not specified | Prevented HG-FFA-induced oxidative stress and pro-inflammatory response via PI3K/Akt signaling.[2] | [2] |

| HT22 | L-glutamate-induced damage | Not specified | Increased expression of phosphorylated Akt (P-Akt) and phosphorylated mammalian target of rapamycin (P-mTOR).[3][4] | [3][4] |

| In Vivo Studies | ||||

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| db/db mice | Diabetic Nephropathy | 40 mg/kg/day (i.p.) | Activated the PI3K/AKT and Nrf2 pathways.[5][6] | [5][6] |

| Aβ25-35-induced mice | Alzheimer's Disease | 40 mg/kg/day (i.p.) for 14 days | Activated the PI3K/AKT pathway, suppressing neuroinflammation.[7][8][9] | [7][8][9] |

| Rotenone-induced rats | Parkinson's Disease | 30 mg/kg/day (i.p.) for 30 days | Stimulated the PI3K/Akt pathway, augmenting p-PRAS40, mTOR, and p-p70S6K levels.[10] | [10] |

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Neuroprotective mechanism of this compound via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Oxidative Stress and Pro-inflammatory Response of Microglial Cells Associated with Diabetic Retinopathy Through the Activation of PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of this compound against rotenone-induced Parkinson's disease in rats: Interplay between PI3K/Akt/mTOR signaling pathway and enhanced expression of miRNA-7 and miRNA-221 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Crocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin, a water-soluble carotenoid responsible for the vibrant color of saffron, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, antidepressant, and antioxidant effects. However, the therapeutic potential of this compound is intrinsically linked to its pharmacokinetic profile and bioavailability. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its primary bioactive metabolite, crocetin. Detailed experimental methodologies and quantitative data are presented to support further research and drug development endeavors.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are unique in that the parent compound is poorly absorbed orally. Instead, it undergoes extensive metabolism in the gastrointestinal tract, leading to the formation of its aglycone, crocetin, which is then absorbed into the systemic circulation.[1][2] Therefore, the pharmacokinetics of this compound are largely reflective of the pharmacokinetics of crocetin.

Absorption

Following oral administration, this compound is minimally detected in the plasma.[1][2] It is primarily hydrolyzed to crocetin by intestinal microbiota.[3] Inhibition of gut flora has been shown to significantly reduce the systemic exposure to crocetin. Crocetin is then absorbed from the intestine.

Distribution

Once absorbed, crocetin is distributed to various tissues.

Metabolism

The primary metabolic pathway for orally administered this compound is its conversion to crocetin in the intestine.[3] After absorption, crocetin can undergo further metabolism, including glucuronidation.

Excretion

Unabsorbed this compound is predominantly eliminated in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of crocetin following the oral administration of this compound or crocetin in various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Crocetin in Rats after Oral Administration of this compound

| Dose of this compound | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 1 mg/kg | Rat | - | 0.33 and 6 | 1.16 ± 0.22 (µg·h/mL) | 3.0 ± 0.6 | |

| 300 mg/kg | CSDS Mice | 4662.5 ± 586.1 (µg/L) | - | 33,451.9 ± 3323.6 (µg·h/L) | - | [4] |

| 600 mg/kg | Sprague-Dawley Rat | 10,262 ± 2005 (ng/L) | 3.4 ± 0.9 | 67,911 ± 7987 (ng·h/L) | 4.2 ± 0.7 | [3][5] |

*CSDS: Chronic Social Defeat Stress

Table 2: Pharmacokinetic Parameters of Crocetin in Humans after Oral Administration

| Dose | Formulation | Number of Subjects | Cmax (µg/mL) | Tmax (min) | Reference |

| 56 mg Saffron Extract | Tablet | 13 | 0.26 ± 0.12 | 60 | [6] |

| 84 mg Saffron Extract | Tablet | 13 | 0.39 ± 0.10 | 90 | [6] |

| 200 mg Saffron | Tea | 4 | 1.24-3.67 (µM) | 120 | [7][8] |

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of this compound and crocetin.

Animal Studies

-

Drug Administration: this compound is typically dissolved in water and administered orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are often pre-treated using solid-phase extraction (SPE) or direct protein precipitation with a solvent like acetonitrile to extract crocetin.[8][9]

-

Analytical Method: The concentration of crocetin in plasma is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10] A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of methanol, water, and an acid like acetic acid or trifluoroacetic acid.[11][7][9] Detection is typically performed at a wavelength of around 420-423 nm.[11][9]

Human Studies

-

Study Design: Studies are often open-label, single-dose escalation designs.

-

Subjects: Healthy adult volunteers are recruited.

-

Drug Administration: Standardized saffron extracts in tablet form or saffron tea are administered orally.[6][7]

-

Blood Sampling: Venous blood samples are collected at various time points before and after administration.

-

Analytical Method: Similar to animal studies, plasma concentrations of crocetin are determined by HPLC.[7][8]

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

Crocetin has been shown to inhibit angiogenesis by modulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][12][13] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades involving Src, FAK, MEK, and ERK, which are crucial for endothelial cell migration and proliferation.[13]

Caption: Crocetin inhibits the VEGFR2 signaling pathway.

Experimental Workflow for this compound Pharmacokinetic Studies

The following diagram illustrates a typical workflow for investigating the pharmacokinetics of this compound.

Caption: Workflow for a typical this compound pharmacokinetic study.

Conclusion

The oral bioavailability of this compound is low; however, it is readily metabolized to crocetin by the gut microbiota, which is then absorbed and exerts pharmacological effects. Understanding the pharmacokinetic profile of crocetin is therefore critical for the development of this compound-based therapeutics. The data and methodologies presented in this guide provide a foundation for researchers to design and interpret studies aimed at harnessing the therapeutic potential of this promising natural compound. Future research should focus on strategies to enhance the bioavailability of crocetin, such as novel formulation technologies.

References

- 1. Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic properties of this compound (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Intestinal Microbiota on Pharmacokinetics of this compound and Crocetin in Male Sprague-Dawley Rats | MDPI [mdpi.com]

- 4. Intestinal Metabolism of this compound and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A new validated SPE-HPLC method for monitoring crocetin in human plasma--application after saffron tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples | Semantic Scholar [semanticscholar.org]

- 10. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

The Pharmacological Profile of Crocin: A Water-Soluble Carotenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Crocin, a hydrophilic carotenoid, is the primary bioactive compound responsible for the vibrant color of saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis).[1][2][3] Unlike most carotenoids which are lipophilic, this compound's unique water solubility enhances its bioavailability and contributes to its diverse pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Physicochemical Properties and Pharmacokinetics

This compound is a collective term for a series of crocetin esters, with α-crocin (crocetin di-gentiobiose ester) being the most abundant form.[1] Its chemical structure, featuring a polyene chain and glycosyl esters, underpins its potent antioxidant capacity and water solubility.[1][2]

Upon oral administration, this compound is poorly absorbed in its intact form.[4] Instead, it is hydrolyzed to its active metabolite, crocetin, in the gastrointestinal tract.[4][5] Crocetin is then absorbed and can be detected in plasma, typically reaching maximum concentration (Cmax) between 60 and 90 minutes after oral intake.[6][7] Studies in rats have shown that orally administered this compound is largely excreted through the intestinal tract.[4] The bioavailability of this compound is relatively low, and its rapid hydrolysis to crocetin is a key consideration in its pharmacokinetic profile.[5]

Pharmacological Properties

Antioxidant Activity

This compound is a potent antioxidant that effectively scavenges free radicals and reduces oxidative stress.[1][8] Its antioxidant effects are attributed to its ability to neutralize reactive oxygen species (ROS), enhance the expression of antioxidant enzymes, and protect cells from oxidative damage.[8][9]

Experimental Evidence:

-

In a rat model of acute swimming exercise-induced oxidative stress, this compound administration decreased levels of malondialdehyde (MDA) and xanthine oxidase (XO) while increasing glutathione (GSH) levels in the brain.[1]

-

This compound treatment in PC-12 cells protected against oxidative stress by elevating GSH content and inhibiting the activation of c-Jun NH2-terminal kinases (JNK) pathways.[1]

-

Studies have also shown that this compound can mitigate nicotine-induced neurodegeneration by reducing oxidative stress biomarkers and increasing the activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR).[10]

| Model System | This compound Dosage/Concentration | Key Findings | Reference |

| Rat model of acute swimming exercise | Not specified | ↓ MDA, ↓ XO, ↑ GSH in the brain | [1] |

| PC-12 cells (ischemic stress) | 10 μM | ↑ GSH, ↓ JNK activation | [1] |

| Rat model of Parkinson's disease (6-OHDA) | Not specified | ↓ MDA and nitrite levels in the hippocampus | [1] |

| Rats with chronic stress | Not specified | ↓ MDA, ↑ GPx, ↑ GR, ↑ SOD, ↑ Total antioxidant capacity | [1] |

Signaling Pathway for Antioxidant Activity of this compound

References

- 1. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water-soluble carotenoid: focused on natural carotenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic properties of this compound (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Role of Crocin in Regulating Gene Expression of Pro-inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. Crocin, a water-soluble carotenoid and the primary active component of saffron (Crocus sativus L.), has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates the gene expression of pro-inflammatory cytokines. It details this compound's modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), as well as its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This document summarizes quantitative data on this compound's efficacy, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved to support further research and drug development in this area.

Introduction: this compound as an Anti-Inflammatory Agent

This compound is a hydrophilic carotenoid responsible for the vibrant color of saffron.[1] Beyond its traditional use as a spice and coloring agent, this compound has been the subject of extensive research for its diverse pharmacological activities, including anti-cancer, anti-depressant, and neuroprotective effects.[2][3] A substantial body of evidence highlights its potent anti-inflammatory and anti-oxidant properties.[3][4] this compound's ability to suppress the secretion of pro-inflammatory cytokines is a cornerstone of its therapeutic potential in a variety of inflammatory conditions.[3][4] This guide delves into the molecular pathways through which this compound exerts its regulatory effects on the gene expression of key pro-inflammatory cytokines.

This compound's Impact on Key Pro-inflammatory Cytokines

This compound has been shown to effectively downregulate the expression of several pivotal pro-inflammatory cytokines at both the mRNA and protein levels. This inhibitory action is dose-dependent and has been observed in numerous in vitro and in vivo models.[5][6]

Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. This compound consistently demonstrates the ability to inhibit TNF-α production. In models of rheumatoid arthritis, this compound treatment significantly reduces serum levels of TNF-α.[7] Furthermore, in lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to inhibit the production of TNF-α.[8]

Interleukin-1β (IL-1β)

IL-1β is another key pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. This compound has been found to suppress the gene expression and secretion of IL-1β in various inflammatory contexts. For instance, in a rat model of Parkinson's disease, treatment with 30 mg/kg of this compound significantly downregulated the expression of the IL-1β gene.[8] Similarly, in breast cancer cells, this compound caused a significant reduction in the levels of IL-1β.[9]

Interleukin-6 (IL-6)

IL-6 is a multifunctional cytokine with both pro-inflammatory and anti-inflammatory properties, though its role in chronic inflammation is predominantly pro-inflammatory. This compound has been shown to effectively reduce the levels of IL-6 in several studies. In collagen-induced arthritic rats, this compound administration led to a dose-dependent decrease in serum IL-6 levels.[5] In human colon cancer cells (HCT116), this compound treatment also resulted in decreased secretion of IL-6.[10]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on the expression of pro-inflammatory cytokines from various studies.

Table 1: In Vitro Studies on this compound's Anti-inflammatory Effects

| Cell Line | Stimulant | This compound Concentration | Target Cytokine | Observed Effect | Reference |

| HCT116 Colon Cancer Cells | Endogenous | 135.6 µM (low-dose) | IL-6, TNF-α, IL-1β | Significant decrease in secretion | [10] |

| HCT116 Colon Cancer Cells | Endogenous | 271.18 µM (high-dose) | IL-6, TNF-α, IL-1β | More significant decrease in secretion | [10] |

| BV-2 Microglia | LPS (50 ng/ml) | 200 µM | IL-6 | Significant reduction in mRNA transcription | [11] |

| J774A.1 Macrophages | LPS (100 ng/ml) + IFN-γ (20 ng/ml) | 25-100 µM | TNF-α | Significant increase in secretion (pretreatment) | [12] |

| J774A.1 Macrophages | LPS (100 ng/ml) + IFN-γ (20 ng/ml) | 25-100 µM | IL-6 | No alleviation of increased expression (pretreatment) | [12] |

| PC-12 Cells | TNF-α | 10 µM | - | Suppressed TNF-α-induced cell death | [13] |

Table 2: In Vivo Studies on this compound's Anti-inflammatory Effects

| Animal Model | Condition | This compound Dosage | Target Cytokine | Observed Effect | Reference |

| Rats | Collagen-Induced Arthritis | 10, 20, 40 mg/kg | TNF-α, IL-6, IL-17 | Dose-dependent decrease in serum and mRNA levels | [5] |

| Rats | Parkinson's Disease Model (LPS-induced) | 15 mg/kg | IL-1β | Significant reduction in gene expression | [8] |

| Rats | Parkinson's Disease Model (LPS-induced) | 30 mg/kg | IL-1β | More significant reduction in gene expression | [8] |

| Mice | Allergic Airway Inflammation | 30, 60 mg/kg | IL-17 | Significant prevention of increased mRNA and protein levels | [14] |

| Rats | Intervertebral Disc Degeneration (LPS-induced) | 10, 50, 100 µM (in vitro) | IL-1β, TNF-α, IL-6 | Concentration-dependent inhibition of overexpression | [6] |

Molecular Signaling Pathways Modulated by this compound

This compound's regulatory effects on pro-inflammatory cytokine gene expression are mediated through its interaction with several key intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, and its inhibition is a primary mechanism of this compound's anti-inflammatory action.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[15][16] This effectively blocks the downstream transcription of pro-inflammatory cytokines.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and stimulus. In rat intervertebral disc nucleus pulposus cells stimulated with LPS, this compound potently attenuated the phosphorylation of JNK, while the levels of phosphorylated p38 and ERK were not significantly affected.[6] The inhibition of JNK activation contributes to the suppression of pro-inflammatory gene expression.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit this pathway. In colon cancer cells, this compound reduced the ratio of phosphorylated STAT3 to total STAT3, thereby decreasing the release of cytokines.[10] This inhibition of STAT3 activation is a key mechanism by which this compound can interrupt the inflammatory signaling of cytokines like IL-6.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation

PPAR-γ is a nuclear receptor that has been identified as a negative regulator of inflammation. Activation of PPAR-γ can inhibit the expression of pro-inflammatory cytokines. Some studies suggest that the anti-inflammatory effects of this compound may be partly mediated through the activation of PPAR-γ.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to investigate the effects of this compound on pro-inflammatory cytokine gene expression.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used, including murine macrophages (e.g., RAW 264.7, J774A.1), human colon cancer cells (e.g., HCT116), and microglial cells (e.g., BV-2).[10][11][12][15]

-

Culture Conditions: Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) at concentrations ranging from 50 ng/mL to 1 µg/mL.[11][15]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., PBS) and added to the cell culture medium at various concentrations (typically in the µM range) for a specified duration, either as a pretreatment before the inflammatory stimulus or concurrently.[10][11]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells or tissues using commercial kits (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[17][18]

-

qRT-PCR: The expression levels of target cytokine genes (TNF-α, IL-1β, IL-6, etc.) are quantified using a real-time PCR system with a fluorescent dye like SYBR Green or specific TaqMan probes.[19][20]

-

Data Analysis: Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[5]

Protein Extraction and Western Blot Analysis

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors. Protein concentration is determined using methods like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα, p-JNK, p-STAT3).[21][22] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

ELISA Procedure: The concentrations of secreted cytokines (TNF-α, IL-1β, IL-6) are measured using commercially available sandwich ELISA kits according to the manufacturer's protocol.[23][24][25]

-

Principle: In a sandwich ELISA, a capture antibody specific for the cytokine is coated onto a 96-well plate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. A substrate is added, and the resulting color change is measured spectrophotometrically.[25][26]

-

Quantification: A standard curve is generated using known concentrations of the recombinant cytokine, and the concentration in the samples is determined by interpolating from the standard curve.

Conclusion and Future Directions

This compound demonstrates robust and multifaceted anti-inflammatory properties by effectively downregulating the gene expression of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Its primary mechanisms of action involve the inhibition of the NF-κB, MAPK (specifically JNK), and JAK/STAT signaling pathways. The quantitative data from numerous in vitro and in vivo studies support its potential as a therapeutic agent for a wide range of inflammatory diseases.

Future research should focus on several key areas. Firstly, clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of this compound in human inflammatory conditions. Secondly, further investigation into the upstream targets of this compound within these signaling pathways could reveal more precise mechanisms of action. Finally, the development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound, paving the way for its integration into clinical practice as a potent, naturally derived anti-inflammatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Flavocoxid Inhibit Tumor Growth, Alter Cytokine Levels of (IL-10/Tnf-α), and Promote Caspase-Induced Apoptosis, and Doxorubicin Efficacy , Cancer Research Journal, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A fighter against inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anti-inflammatory and anti-arthritic effects on type II collagen-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts anti-inflammatory and anti-catabolic effects on rat intervertebral discs by suppressing the activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates the lipopolysaccharide-induced neuroinflammation via expression of AIM2 and NLRP1 inflammasome in an experimental model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound suppresses tumor necrosis factor-alpha-induced cell death of neuronally differentiated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Suppresses LPS-Stimulated Expression of Inducible Nitric Oxide Synthase by Upregulation of Heme Oxygenase-1 via Calcium/Calmodulin-Dependent Protein Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. CyProQuant-PCR: a real time RT-PCR technique for profiling human cytokines, based on external RNA standards, readily automatable for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bowdish.ca [bowdish.ca]

- 24. bdbiosciences.com [bdbiosciences.com]

- 25. h-h-c.com [h-h-c.com]

- 26. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

Crocin's Effects on Oxidative Stress Markers In Vivo: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases. In vivo models are critical for understanding the mechanisms of oxidative damage and for evaluating the efficacy of potential therapeutic agents. Crocin, a water-soluble carotenoid and the primary red pigment in saffron (Crocus sativus), has garnered significant attention for its potent antioxidant properties.[1][2] This technical guide provides an in-depth overview of the in vivo effects of this compound on key oxidative stress markers, details the underlying molecular pathways, and outlines standard experimental protocols for its evaluation.

Core Mechanisms of Action: The Nrf2 Signaling Pathway

This compound mitigates oxidative stress through a dual mechanism: direct scavenging of free radicals and, more significantly, the upregulation of endogenous antioxidant defense systems.[1] The primary molecular pathway implicated in this latter effect is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, initiating their transcription. This leads to an enhanced cellular defense capacity by increasing the synthesis of crucial detoxifying and antioxidant enzymes.[3][4]

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

In Vivo Evidence: Effects on Key Oxidative Stress Markers

Numerous in vivo studies have demonstrated this compound's ability to modulate oxidative stress biomarkers across a range of models, including those for neurodegenerative diseases, diabetes, and chemical-induced toxicity.[6][7][8][9] The most consistently reported effects are the reduction of lipid peroxidation and the enhancement of enzymatic antioxidant defenses.

Malondialdehyde (MDA)

MDA is a major end-product of polyunsaturated fatty acid peroxidation and a widely used indicator of oxidative damage to lipids. In vivo studies consistently show that administration of this compound significantly decreases MDA levels in various tissues, including the brain, liver, kidneys, and heart, under conditions of oxidative stress.[6][9][10] This reduction highlights this compound's protective effect against membrane damage.

Superoxide Dismutase (SOD)

SOD is a critical frontline antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and the less reactive hydrogen peroxide (H₂O₂). This compound treatment has been shown to increase the activity and/or expression of SOD in animal models, thereby enhancing the cell's ability to neutralize superoxide radicals.[7][8][11]

Catalase (CAT)

Catalase is an essential enzyme concentrated in peroxisomes that catalyzes the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the highly damaging hydroxyl radical. Numerous studies report that this compound administration upregulates CAT activity, working in concert with SOD to detoxify reactive oxygen species.[1][7][12][13]

Glutathione Peroxidase (GPx)

GPx is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. In vivo evidence demonstrates that this compound enhances GPx activity, providing another layer of defense against peroxide-mediated cellular damage.[6][13][14]

Data Summary

The following table summarizes the quantitative effects of this compound on these key markers from various in vivo studies.

| Model of Oxidative Stress | Species | This compound Dosage & Route | Duration | Effect on MDA | Effect on SOD | Effect on CAT | Effect on GPx | Reference(s) |

| Chronic Stress | Rat | 25, 50, 100 mg/kg (oral) | 21 days | ↓ | ↑ | Not Reported | ↑ | [6][15] |

| Streptozotocin-induced Diabetes | Rat | 40 mg/kg (IP) | 8 weeks | ↓ | ↑ | ↑ | Not Reported | [7] |

| Nicotine-induced Neurodegeneration | Rat | 10, 20, 40, 80 mg/kg | 28 days | ↓ | Not Reported | ↑ | Not Reported | [16] |

| Malathion-induced Cardiotoxicity | Rat | 10, 20, 40 mg/kg | 2 weeks | ↓ | Not Reported | Not Reported | Not Reported | [9] |

| Cisplatin-induced Toxicity | Cancer Cells (in vivo context) | Not specified | Not specified | ↓ | ↑ | ↑ | ↑ | [13] |

| Alzheimer's Disease Model | Mouse | Not specified | Not specified | ↓ | ↑ | Not Reported | ↑ | [14] |

(Note: ↓ indicates a decrease, ↑ indicates an increase in the marker level or activity.)

Experimental Protocols & Methodologies

A standardized workflow is essential for the reliable in vivo assessment of this compound's effects on oxidative stress.

Caption: General experimental workflow for in vivo antioxidant studies.

Malondialdehyde (MDA) Assay - Thiobarbituric Acid Reactive Substances (TBARS)

This is the most common method for estimating lipid peroxidation.[17][18][19]

-

Principle: MDA, present in the sample, reacts with thiobarbituric acid (TBA) under high temperature (90-100°C) and acidic conditions.[20] This reaction forms a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at ~532 nm.[17][20]

-

Protocol Outline:

-

Homogenize tissue samples in a suitable buffer (e.g., KCl solution) on ice.

-

Centrifuge the homogenate to obtain the supernatant.

-

Mix a known volume of supernatant with an acid reagent (e.g., trichloroacetic acid, TCA) to precipitate proteins.

-

Centrifuge and transfer the protein-free supernatant to a new tube.

-

Add TBA reagent to the supernatant.

-

Incubate the mixture in a boiling water bath for approximately 60 minutes to facilitate color development.[20]

-

Cool the samples on ice to stop the reaction.

-

Measure the absorbance of the resulting pink supernatant at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[21]

-

Superoxide Dismutase (SOD) Activity Assay

SOD activity is typically measured using an indirect inhibition assay.[22][23]

-

Principle: A superoxide-generating system (e.g., xanthine/xanthine oxidase) is used to produce O₂⁻ radicals.[22] These radicals reduce a detector molecule (e.g., nitroblue tetrazolium, NBT, or cytochrome c), causing a color change. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

-

Protocol Outline:

-

Prepare tissue supernatant as described for the MDA assay.

-

In a microplate, add the sample supernatant to a reaction mixture containing the superoxide-generating system and the detector molecule.

-

Initiate the reaction by adding the final component (e.g., xanthine oxidase).

-

Monitor the rate of color change (absorbance) over time at the appropriate wavelength (e.g., 560 nm for NBT).

-

Calculate the percentage of inhibition caused by the sample compared to a control without the sample.

-

Define one unit of SOD activity as the amount of enzyme required to inhibit the rate of the reaction by 50%.[24]

-

Catalase (CAT) Activity Assay

This assay directly measures the enzymatic breakdown of hydrogen peroxide (H₂O₂).[25][26][27]

-

Principle: The most direct method involves monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed by catalase in the sample.[26]

-

Protocol Outline:

-

Prepare tissue supernatant in a phosphate buffer.

-

Add a known volume of the supernatant to a UV-transparent cuvette or microplate well containing a phosphate buffer.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Immediately begin monitoring the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes).

-

Calculate the rate of H₂O₂ decomposition using its molar extinction coefficient. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[26]

-

Glutathione Peroxidase (GPx) Activity Assay

GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR).[28][29]

-

Principle: GPx reduces a substrate (e.g., cumene hydroperoxide or H₂O₂) using reduced glutathione (GSH), producing oxidized glutathione (GSSG).[29] Exogenously added glutathione reductase then recycles the GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the GPx activity.[29][30]

-

Protocol Outline:

-

Prepare tissue supernatant.

-

In a cuvette or microplate well, create a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample to the reaction mixture and allow it to equilibrate.

-

Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate GPx activity based on the rate of NADPH consumption, using its molar extinction coefficient.

-

Conclusion

The in vivo evidence robustly supports the role of this compound as a potent modulator of oxidative stress. By decreasing lipid peroxidation (MDA) and enhancing the activity of critical antioxidant enzymes (SOD, CAT, GPx), this compound protects tissues from oxidative damage across a wide array of pathological models.[31] Its primary mechanism of action involves the strategic upregulation of the Nrf2 signaling pathway, which orchestrates a broad-spectrum antioxidant response.[32][33] The detailed protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other novel antioxidant compounds. Future research, particularly well-controlled clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications for human diseases rooted in oxidative stress.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Improves Oxidative Stress by Potentiating Intrinsic Anti-Oxidant Defense Systems in Pancreatic Cells During Uncontrolled Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective Effect of this compound on Malathion-induced Cardiotoxicity in Rats: A Biochemical, Histopathological and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Saffron carotenoids change the superoxide dismutase activity in breast cancer: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of saffron carotenoids with catalase: in vitro, in vivo and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances on the anti-tumor mechanisms of the carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protective Effects of Crocus Sativus L. Extract and this compound against Chronic-Stress Induced Oxidative Damage of Brain, Liver and Kidneys in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preventive Effects of this compound, a Key Carotenoid Component in Saffron, Against Nicotine-Triggered Neurodegeneration in Rat Hippocampus: Possible Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 20. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ethosbiosciences.com [ethosbiosciences.com]

- 22. mmpc.org [mmpc.org]

- 23. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tiarisbiosciences.com [tiarisbiosciences.com]

- 25. mmpc.org [mmpc.org]

- 26. nwlifescience.com [nwlifescience.com]

- 27. biogot.com [biogot.com]

- 28. nwlifescience.com [nwlifescience.com]

- 29. mmpc.org [mmpc.org]

- 30. raybiotech.com [raybiotech.com]

- 31. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 32. This compound from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. This compound improves the renal autophagy in rat experimental membranous nephropathy via regulating the SIRT1/Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Saffron: A Technical Guide to Alternative Natural Sources of Crocin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Crocin, a hydrophilic carotenoid, is a pharmacologically significant compound traditionally sourced from the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides. The high cost and limited supply of saffron have spurred research into alternative botanical sources. This technical guide provides an in-depth overview of emerging natural sources of this compound, with a primary focus on species within the Buddleja genus. It details the quantitative analysis of this compound content, comprehensive experimental protocols for extraction and characterization, and the key molecular signaling pathways modulated by this potent bioactive compound.

Introduction to this compound and its Significance

This compound is a diester of the dicarboxylic acid crocetin and the disaccharide gentiobiose. It is the primary chemical constituent responsible for the vibrant yellow-red color of saffron.[1][2] Beyond its role as a natural colorant, this compound exhibits a wide array of pharmacological properties, including neuroprotective, antioxidant, anti-inflammatory, and anti-cancer activities.[3][4][5][6] These therapeutic potentials have positioned this compound as a compound of high interest in the fields of medicine and drug development. The molecular basis for these effects lies in its ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, and to counteract oxidative stress.[3][7][8][9]

The economic and agricultural constraints of saffron production necessitate the exploration of alternative, sustainable sources.[5][10] This guide focuses on scientifically validated, yet less commercially exploited, botanical sources of this compound.

Alternative Botanical Sources of this compound

While saffron and gardenia remain the principal commercial sources, research has identified several other plant species that synthesize and accumulate crocins.[1][10] The most promising among these are species of the Buddleja genus, commonly known as butterfly bush.

Buddleja Species: A Promising Alternative

Phytochemical studies have confirmed the presence of various crocins in the flowers of Buddleja species, particularly Buddleja officinalis and Buddleja davidii.[6][11][12][13] These species have been used in traditional Chinese medicine, and recent analysis has revealed that crocins are among their key bioactive components.[11][14] In Buddleja davidii, crocins and their precursor, crocetin, have been identified, with their accumulation peaking when the flower is fully open.[15][16] Unlike saffron, where this compound biosynthesis involves the CsCCD2 enzyme, the pathway in Buddleja proceeds via a zeaxanthin cleavage pathway catalyzed by carotenoid cleavage dioxygenases (CCDs) from the CCD4 subfamily, specifically BdCCD4.1 and BdCCD4.3.[6][13][15]

Other Identified Sources

Other plants known to produce crocins, albeit often at lower concentrations than saffron or gardenia, include species of Verbascum and Nyctanthes arbor-tristis.[10] While not yet commercially viable, these plants represent additional genetic resources for understanding and potentially bio-engineering this compound production.[5][10]

Quantitative Analysis of this compound Content

The concentration of crocins can vary significantly between species and even within different tissues of the same plant. The following table summarizes the identified this compound derivatives in Buddleja officinalis.

| Compound Name | Molecular Formula | Source | Reference |

| This compound Ⅰ | C44H64O24 | Buddleja officinalis flowers | [17] |

| This compound Ⅱ | C38H54O19 | Buddleja officinalis flowers | [17] |

| This compound Ⅲ | C32H44O14 | Buddleja officinalis flowers | [17] |

Note: Quantitative yield data for Buddleja species is still emerging in the literature and shows variability. One study identified 28 different this compound derivatives in Buddlejae flos, highlighting the complexity of its phytochemical profile compared to saffron and gardenia.[18]

Experimental Protocols: Extraction and Quantification

Accurate analysis of this compound content requires robust and validated methodologies. The following protocols are synthesized from methods developed for the analysis of crocins in Buddlejae flos.[11][12][18]

Sample Preparation and Extraction

-

Lyophilization: Procure fresh flower buds of Buddleja officinalis. Lyophilize (freeze-dry) the plant material to remove water content without degrading the target compounds.

-

Pulverization: Powder the dried material using a laboratory mill and store at -20°C in a desiccated environment until extraction.

-

Ultrasonic Extraction:

-

Weigh approximately 20 mg of the powdered herb into a brown glass vial.

-

Add 2 mL of methanol (MeOH).

-

Perform ultrasonic extraction in a bath with a frequency of 40 kHz for 20 minutes.

-

Repeat the extraction process three times.

-

-

Centrifugation: Following the final extraction, centrifuge the mixture for 10 minutes at 5,000 rpm at 4°C to pellet solid plant material.

-

Supernatant Collection: Carefully collect the supernatant for analysis. For UHPLC-MS analysis, the supernatant may need to be diluted (e.g., 100-fold) with methanol.[18]

UHPLC-MS/MS Quantification

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry is the preferred method for accurate identification and quantification of this compound isomers.

-

Instrumentation: Agilent 6495 QQQ Mass Spectrometer with a Jet Stream ESI source (or equivalent).[11]

-

Column: A suitable C18 column for separating carotenoid derivatives.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile (ACN)

-

-

Flow Rate: 0.3 mL/min

-

Optimized Gradient: A long, shallow gradient is crucial to separate this compound isomers and avoid interference from in-source dissociation.[11][18]

-

0–5 min: 10% B to 25% B

-

5–42 min: 25% B to 41.5% B

-

42–43 min: 41.5% B to 90% B

-

Followed by a wash and re-equilibration period.[11]

-

-

Detection:

-

MS Parameters (Example): [11]

-

Gas Temperature: 280°C

-

Sheath Gas Temperature: 350°C

-

Capillary Voltage: 2.5 kV

-

-

Quantification: Create a calibration curve using a series of standard mixture solutions of known this compound and crocetin concentrations (e.g., 0.25 to 1500 ng/mL).[11][12] Quantification is performed using timed Multiple Reaction Monitoring (tMRM).

References

- 1. This compound saffron [purethis compound.com]

- 2. Saffron - Wikipedia [en.wikipedia.org]

- 3. This compound molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ruidera.uclm.es [ruidera.uclm.es]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective mechanism of this compound via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a UHPLC-MS method to avoid the in-source dissociation interference in characterization of crocins from Buddlejae flos and its dyeing yellow rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Development of a UHPLC-MS method to avoid the in-source dissociation interference in characterization of crocins from Buddlejae flos and its dyeing yellow rice [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterization of apocarotenoid modifiers and carotenogenic enzymes for biosynthesis of crocins in Buddleja davidii flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Foundational Research on Crocin for Therapeutic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on crocin, the primary bioactive carotenoid found in saffron (Crocus sativus L.). It delves into its pharmacokinetics, mechanisms of action, and therapeutic potential, presenting key data and experimental methodologies to support further research and development.

Introduction to this compound